

# Application Notes and Protocols: HSD17B13-IN-80-d3 In Vitro Assay Development

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Compound of Interest		
Compound Name:	HSD17B13-IN-80-d3	
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Audience: Researchers, scientists, and drug development professionals.

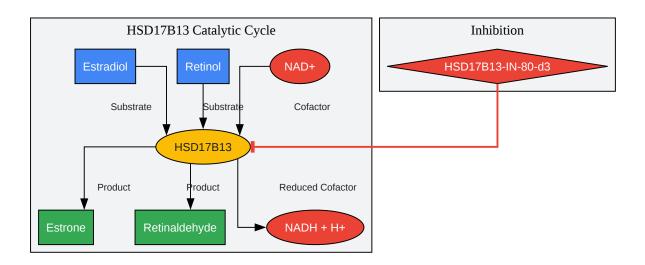
### Introduction

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[4][5][6][7] This has positioned HSD17B13 as a promising therapeutic target for these conditions.[4][5][8] HSD17B13 is known to metabolize various substrates, including steroid hormones like estradiol, as well as retinol and bioactive lipids.[1][2][4] **HSD17B13-IN-80-d3** is an inhibitor of HSD17B13 with a reported IC50 of less than 0.1 μM for estradiol metabolism.[9] This document provides detailed protocols for in vitro assays to characterize the activity of HSD17B13 and to evaluate inhibitors such as **HSD17B13-IN-80-d3**.

# **HSD17B13 Signaling and Metabolic Pathway**

HSD17B13 is an NAD+ dependent oxidoreductase that catalyzes the conversion of 17-hydroxy steroids to 17-keto steroids.[10][11] One of its key functions is the conversion of estradiol to estrone. The enzyme is also implicated in retinol metabolism, converting retinol to retinaldehyde.[6] Loss-of-function mutations in HSD17B13 are protective against liver disease, suggesting that the enzymatic activity of HSD17B13 contributes to the pathogenesis of these conditions.[1][6]





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Caption: HSD17B13 metabolic pathway and inhibition.

# **Experimental Workflows Biochemical Assay Workflow**

A common method to assess HSD17B13 activity is a biochemical assay using purified recombinant enzyme. The activity can be monitored by measuring the production of NADH, a product of the dehydrogenase reaction.



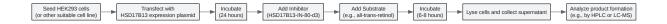
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Caption: Workflow for a luminescent-based HSD17B13 biochemical assay.

## **Cellular Assay Workflow**



Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context. These assays typically involve cells overexpressing HSD17B13.



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Caption: General workflow for a cell-based HSD17B13 activity assay.

# **Quantitative Data Summary**

The following table summarizes in vitro data for HSD17B13 inhibitors from published literature.

Compound	Assay Type	Substrate	IC50 / Ki	Reference
HSD17B13-IN- 80-d3	Enzymatic	Estradiol	< 0.1 µM	[9]
BI-3231	Human HSD17B13 Enzyme	Estradiol	$K_i$ = single-digit nM	[12]
BI-3231	Mouse HSD17B13 Enzyme	Estradiol	K <sub>i</sub> = single-digit nM	[12]
BI-3231	Human HSD17B13 Cellular	Not specified	Double-digit nM	[12]
Compound 1	Human HSD17B13 Enzyme	Estradiol	IC50 = 1.4 ± 0.7 μΜ	[12]
Compound 1	Human HSD17B13 Enzyme	Retinol	IC50 = 2.4 ± 0.1 μΜ	[12]



# Detailed Experimental Protocols Protocol 1: HSD17B13 Biochemical Inhibition Assay (Luminescence-Based)

This protocol is adapted from a high-throughput screening method for HSD17B13 inhibitors. [10]

#### Materials:

- Recombinant human HSD17B13 protein
- **HSD17B13-IN-80-d3** or other test compounds
- β-estradiol (substrate)
- NAD+ (cofactor)
- Assay Buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6
- NAD(P)H-Glo™ Detection Reagent (Promega)
- 384-well white assay plates
- Envision plate reader or similar luminometer

#### Procedure:

- Prepare serial dilutions of HSD17B13-IN-80-d3 in 100% DMSO.
- Dispense 80 nL of the compound dilutions into the wells of a 384-well assay plate.
- Add 2 μL of recombinant HSD17B13 protein (final concentration 30 nM) in assay buffer to each well.
- Incubate for 15 minutes at room temperature.[12]
- Prepare a substrate mix containing  $\beta$ -estradiol (final concentration 12  $\mu$ M) and NAD+ (final concentration 500  $\mu$ M) in assay buffer.[10]



- Initiate the reaction by adding 2 μL of the substrate mix to each well.
- Incubate the plate for 2 hours at room temperature in the dark.[10]
- Add 3 µL of NAD(P)H-Glo<sup>™</sup> detection reagent to each well.[10]
- Incubate for 1 hour at room temperature in the dark.[10]
- Read the luminescence signal on a plate reader.
- Calculate IC50 values from the dose-response curves.

# Protocol 2: HSD17B13 Cellular Activity Assay (HPLC-Based)

This protocol is based on measuring the conversion of retinol to its metabolites in cells expressing HSD17B13.[4]

#### Materials:

- HEK293 cells (or other suitable cell line)
- HSD17B13 expression plasmid and empty vector control
- Transfection reagent
- Culture medium (e.g., DMEM with 10% FBS)
- All-trans-retinol
- HSD17B13-IN-80-d3 or other test compounds
- Phosphate-buffered saline (PBS)
- · Cell lysis buffer
- HPLC system with a normal-phase column

#### Procedure:



- Seed HEK293 cells in triplicate in culture plates one day before transfection.
- Transfect the cells with either the HSD17B13 expression plasmid or an empty vector control using a suitable transfection reagent.
- After 24 hours, replace the medium with fresh medium containing the desired concentration of HSD17B13-IN-80-d3 or vehicle control.
- Add all-trans-retinol to the culture medium at a final concentration of 2 or 5 μΜ.[4]
- Incubate the cells for 6 to 8 hours.[4]
- Wash the cells with PBS and then lyse them.
- Collect the cell lysates and centrifuge to pellet cell debris.
- Analyze the supernatant for retinaldehyde and retinoic acid content by normal-phase HPLC.
- Normalize the retinoid levels to the total protein concentration of the lysate.
- Compare the product formation in inhibitor-treated cells to vehicle-treated cells to determine the percent inhibition.

## **Protocol 3: Thermal Shift Assay for Target Engagement**

This assay confirms the direct binding of an inhibitor to the target protein.[12]

#### Materials:

- Recombinant human HSD17B13 protein
- **HSD17B13-IN-80-d3** or other test compounds
- NAD+
- SYPRO Orange dye (or similar fluorescent dye)
- Real-time PCR instrument capable of performing a thermal melt



#### Procedure:

- Prepare a master mix containing recombinant HSD17B13 protein and SYPRO Orange dye in a suitable buffer.
- In separate tubes, add the test compound (e.g., 5 μM BI-3231) or DMSO vehicle control.[12]
- Add NAD+ to the reaction mixtures.
- Incubate the mixtures for a short period at room temperature.
- Transfer the samples to a real-time PCR plate.
- Perform a thermal melt experiment by gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye.
- The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
- A significant increase in the Tm in the presence of the compound compared to the DMSO control indicates direct binding and stabilization of the protein. A Tm shift of 16.7 K was observed for BI-3231 with HSD17B13 in the presence of NAD+.[12]

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